molecular formula C16H12O6 B1639126 2,6,8-Trihydroxy-1-methoxy-3-methylanthracene-9,10-dione CAS No. 346434-45-5

2,6,8-Trihydroxy-1-methoxy-3-methylanthracene-9,10-dione

Cat. No. B1639126
CAS RN: 346434-45-5
M. Wt: 300.26 g/mol
InChI Key: JGWNHIDADWFGIJ-UHFFFAOYSA-N
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Description

“2,6,8-Trihydroxy-1-methoxy-3-methylanthracene-9,10-dione” is also known as Emodin . It is a chemical compound of the anthraquinone family that can be isolated from rhubarb, buckthorn, and Japanese knotweed . It is particularly abundant in the roots of the Chinese rhubarb . Emodin has been viewed as an antioxidant, anti-inflammatory, and anti-tumor agent in several experimental models .


Synthesis Analysis

The synthesis of Emodin involves microbial fermentation and chemical post-treatment . The process involves the heterologous expression of related genes in Aspergillus oryzae NSAR1 . The conditions for converting the precursor into Emodin were studied and optimized .


Molecular Structure Analysis

Emodin is an anthraquinone with the molecular formula C15H10O5 . It has three hydroxyl groups attached to an aromatic ring .


Chemical Reactions Analysis

Emodin has been found to exert cytoprotective effects in both in vitro and in vivo experimental models . It has been demonstrated that Emodin is able to activate the adenosine monophosphate-activated protein kinase (AMPK)-dependent signaling pathway .


Physical And Chemical Properties Analysis

Emodin is an orange solid with a molar mass of 270.240 g·mol −1 . It has a melting point of 256 to 257 °C .

Scientific Research Applications

1. Cytotoxic Activities

Research has identified compounds structurally similar to 2,6,8-Trihydroxy-1-methoxy-3-methylanthracene-9,10-dione that demonstrate cytotoxic activities. For example, a study by Chen, Yu, and Yang (2011) on quinones from fructus rhodomyrti of Rhodomyrtus tomentosa found compounds with significant cytotoxicity against specific cell lines (Chen, Yu, & Yang, 2011).

2. Antimicrobial Activities

Anthraquinone derivatives, closely related to the compound , have been investigated for their antimicrobial properties. Ekon et al. (2020) isolated new anthraquinone derivatives from Morinda lucida and evaluated their antimicrobial activities against several bacteria and fungi (Ekon et al., 2020).

3. Production in Microbial Cultures

Studies have focused on the production of similar anthraquinones in microbial cultures. For instance, Cai et al. (2008) reported the production of a closely related anthraquinone, shiraiarin, in submerged cultures of Shiraia bambusicola, highlighting the potential for microbial synthesis of these compounds (Cai, Ding, Tao, & Liao, 2008).

4. Redox Behavior

The redox behavior of hydroxyanthracenediones, which are structurally akin to this compound, has been examined. Ahmad et al. (2015) explored the redox response of such compounds, offering insights into their electrochemical properties (Ahmad et al., 2015).

5. Synthesis and Biological Studies

Synthetic routes and biological activities of similar anthracene diones have been a subject of research. Krapcho et al. (1986) synthesized and evaluated the antitumor activity of various substituted anthracene diones, contributing to the understanding of their therapeutic potential (Krapcho, Landi, Shaw, Phinney, Hacker, & McCormack, 1986).

Mechanism of Action

Emodin has been found to suppress the effects of hydrogen peroxide on the activity of the mitochondrial complexes I and V, as well as on the production of adenosine triphosphate (ATP) and on the mitochondrial membrane potential (MMP) . It also prevented the hydrogen peroxide-induced collapse in the tricarboxylic acid cycle (TCA) function . Emodin decreased the secretion of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) by the hydrogen peroxide-challenged cells .

Future Directions

Emodin has shown potential in various fields due to its antioxidant, anti-inflammatory, and anti-tumor properties . Future research could focus on exploring its potential uses in medical and pharmaceutical applications.

properties

IUPAC Name

2,6,8-trihydroxy-1-methoxy-3-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-6-3-8-12(16(22-2)13(6)19)15(21)11-9(14(8)20)4-7(17)5-10(11)18/h3-5,17-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWNHIDADWFGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=C(C=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6,8-Trihydroxy-1-methoxy-3-methylanthracene-9,10-dione
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2,6,8-Trihydroxy-1-methoxy-3-methylanthracene-9,10-dione
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Reactant of Route 5
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Reactant of Route 6
2,6,8-Trihydroxy-1-methoxy-3-methylanthracene-9,10-dione

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